Ferrocene,1'-bis(methoxycarbonyl)-

Descripción general

Descripción

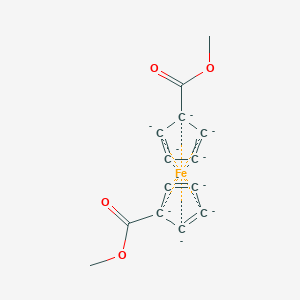

1,1’-Bis(methoxycarbonyl)ferrocene is a disubstituted ferrocene derivative featuring two methoxycarbonyl (-COOCH₃) groups positioned on opposite cyclopentadienyl (Cp) rings.

Synthesis and Structure: The compound is synthesized via permethoxycarbonylation of ferrocene derivatives using methoxycarbonyl chloride and catalytic agents such as 4-dimethylaminopyridine (DMAP) . Its structure adopts an eclipsed or staggered conformation depending on steric and electronic interactions between substituents. X-ray crystallography confirms the planar geometry of the Cp rings and the orientation of the ester groups, which influence its electrochemical behavior .

Studies show that increasing the number of ester substituents on ferrocene systematically shifts $E{1/2}$ to more positive values, correlating with the sum of Hammett constants ($\sigma$) of the substituents . For instance, 1,1’-bis(methoxycarbonyl)ferrocene exhibits a $E_{1/2}$ intermediate between mono-ester and tris/tetrakis-ester derivatives (Table 1).

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of iron, dimethyl ester can be achieved through various methods. One common method involves the reaction of iron salts with dimethyl carbonate in the presence of a catalyst. For example, iron(III) sulfate can be used as a catalyst to mediate the synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid . The reaction conditions typically involve heating the reactants to a specific temperature and maintaining the reaction for a certain period to achieve the desired yield.

Industrial Production Methods: In industrial settings, the production of iron, dimethyl ester often involves large-scale reactions using efficient catalysts and optimized reaction conditions. The use of environmentally friendly and sustainable methods, such as green chemistry approaches, is becoming increasingly important in industrial production. For instance, the use of dimethyl carbonate as a green solvent and reagent in the synthesis of esters is a notable example .

Análisis De Reacciones Químicas

Oxidation Reactions

The oxidation behavior of ferrocene derivatives is central to their applications in catalysis and materials science.

Comparative Reactivity with Mono-Substituted Derivatives

Studies on 1,1'-bis(o-substituted phenyl)ferrocenes reveal that the presence of two methoxycarbonyl groups significantly alters oxidation kinetics. For example:

| Compound | Oxidation Rate Constant (k) | Ratio (k(bis)/k(mono)) |

|---|---|---|

| 1,1'-bis(o-acetylphenyl)ferrocene | 0.12 × k(mono) | 0.12 |

| 1,1'-bis(o-methoxycarbonylphenyl)ferrocene | 0.45 × k(mono) | 0.45 |

Key Finding : Bis-substituted derivatives oxidize more slowly than their mono-substituted counterparts due to intramolecular proton transfer between carbonyl oxygens, stabilizing intermediates and reducing reactivity .

Mechanisms and Reactive Species

Oxidation by hexakis(N,N-dimethylformamide)iron(III) perchlorate proceeds via:

- Formation of reactive iron(III) species:

- Electron transfer from ferrocene to iron(III), generating ferrocenium ions .

This reaction is pH-dependent, with acidic conditions favoring protonation of the iron center to form ferrocenonium intermediates .

Substitution and Functionalization Reactions

| Reaction Type | Conditions | Product |

|---|---|---|

| CH Activation | Pd catalysis, 80°C | 1,3-Disubstituted derivatives |

| Redox-Mediated | Electrochemical oxidation | Ferrocenium intermediates |

The rigidity of the bis-substituted structure limits positional flexibility, favoring reactions at distal carbon atoms .

Interaction with Metal Ions and Complex Formation

The compound acts as a chelating ligand , forming complexes with transition metals:

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Cu(II) | Bidentate via carbonyl oxygens | Catalytic oxidation reactions |

| Fe(III) | Outer-sphere electron transfer | Redox mediators |

These interactions are critical in designing redox-active catalysts and sensors .

Comparative Reaction Table

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemical Synthesis

Ferrocene, 1'-bis(methoxycarbonyl)- serves as a versatile reagent in organic synthesis. Its ability to undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions, makes it a crucial component in the development of new compounds. For instance:

- Hydrolysis : The hydrolysis of the ester bonds can yield carboxylic acids and alcohols, which are useful in further synthetic pathways.

- Oxidation : This compound can be oxidized to generate ferrocenium ions, which are important intermediates in many reactions.

Biological Applications

Research has shown that ferrocene derivatives, including 1'-bis(methoxycarbonyl)-, exhibit significant biological activity. Notable applications include:

- Anticancer Properties : Studies have indicated that ferrocene-based compounds can exhibit antiproliferative activity against various cancer cell lines with minimal toxicity . The mechanism often involves interaction with cellular components or influencing metabolic pathways.

- Antimicrobial Activity : Compounds like 1'-bis(methoxycarbonyl)- have been reported to possess antimicrobial properties, potentially useful in developing new therapeutic agents .

Material Science

In material science, ferrocene derivatives are explored for their potential in creating metal-containing polymers. The presence of methoxycarbonyl groups enhances their reactivity and stability, making them suitable for applications in polymer synthesis and modification .

Electrochemical Applications

The redox properties of ferrocene derivatives allow them to act as redox mediators in electrochemical systems. This characteristic is particularly beneficial in:

- Energy Storage : Ferrocene compounds can be utilized in the development of batteries and supercapacitors due to their ability to facilitate electron transfer at lower potentials.

- Sensors : Their electrochemical behavior makes them suitable for sensor applications, where they can be used to detect various analytes through changes in current or voltage responses.

Case Study 1: Anticancer Activity

A study published in Nature demonstrated that ferrocene derivatives could inhibit the growth of specific cancer cell lines by inducing apoptosis. The research highlighted the low toxicity of these compounds compared to conventional chemotherapeutics, suggesting a promising avenue for drug development .

Case Study 2: Polymer Synthesis

Research conducted at Ritsumeikan University explored the use of ferrocene derivatives in synthesizing novel polymeric materials. The study showed that incorporating methoxycarbonyl groups into the polymer backbone improved thermal stability and mechanical properties .

Mecanismo De Acción

The mechanism of action of iron, dimethyl ester involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the iron center can undergo changes in its oxidation state, facilitating the transfer of electrons and the formation of new chemical bonds. The specific pathways and targets involved depend on the nature of the reaction and the conditions under which it is carried out.

Comparación Con Compuestos Similares

Other Ester-Substituted Ferrocenes

Ferrocene derivatives with varying numbers and positions of ester groups serve as a homologous series for studying substituent effects:

- 1-Methoxycarbonylferrocene: A mono-substituted analog with a single -COOCH₃ group. Its $E_{1/2}$ is less positive than the bis-substituted derivative due to reduced electron withdrawal .

- 1,1’,3-Tris(methoxycarbonyl)ferrocene and 1,1’,3,3’-Tetrakis(methoxycarbonyl)ferrocene : These compounds exhibit progressively higher $E_{1/2}$ values as additional ester groups enhance electron withdrawal (Table 1).

Key Insight : The linear correlation between $E_{1/2}$ and the number of ester groups highlights the tunability of ferrocene-based redox mediators for applications in electrocatalysis and energy storage .

Sulfonyl-Substituted Ferrocenes

1,1’-Bis(sulfonyl)ferrocene derivatives, such as sulfonyl chlorides, bromides, and sulfonamides, exhibit distinct reactivity and structural features:

- 1,1’-Bis(sulfonylchloride)ferrocene : This derivative reacts with amines under mild conditions to form sulfonamides, making it valuable for bioconjugation. Its solid-state structure shows intermolecular hydrogen bonding between sulfonyl and hydrazine groups .

- 1,1’-Bis(sulfonamide)ferrocene : Structurally analogous to bis(amide) ferrocenes, these compounds form hydrogen-bonded networks but differ in electronic properties due to the sp³-hybridized sulfur atom .

Contrast with Ester Derivatives :

Sulfonyl groups are stronger electron-withdrawing groups than esters, leading to higher $E_{1/2}$ values. However, sulfonyl derivatives are less stable under electrolysis conditions compared to esters, limiting their use in prolonged electrochemical applications .

Phosphino-Substituted Ferrocenes

Phosphino ligands such as 1,1’-bis(diphenylphosphino)ferrocene (dppf) and 1,1’-bis(dicyclohexylphosphano)ferrocene (dcpf) are widely used in catalysis:

- dppf : A bidentate ligand in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Its bulky substituents enhance catalytic efficiency by stabilizing metal centers .

- dcpf : Employed in Buchwald-Hartwig aminations, this ligand offers improved selectivity for forming regioisomeric products compared to dppf .

Their utility lies in coordinating transition metals rather than mediating electron transfer .

Amide-Substituted Ferrocenes

1,1’-Bis(amide)ferrocenes share structural similarities with sulfonamide derivatives but feature sp²-hybridized carbon atoms:

- Hydrogen Bonding : Amide groups form stronger intramolecular hydrogen bonds than sulfonamides, influencing crystal packing and solubility .

- Applications : Amide derivatives are explored as pharmaceuticals, whereas ester derivatives are prioritized for electrochemical applications due to superior stability .

Data Table: Key Properties of Ferrocene Derivatives

Notes

- Stability : Ester-substituted ferrocenes remain chemically stable under electrolysis, as confirmed by IR and UV-vis spectroelectrochemical studies .

- Synthetic Flexibility: Sulfonyl and phosphino derivatives require specialized reagents (e.g., HOBt for sulfonamides; palladium catalysts for phosphino ligands) .

- Applications: Ester derivatives excel in redox mediation, while sulfonyl and phosphino derivatives dominate in bioconjugation and catalysis, respectively .

Actividad Biológica

Ferrocene, 1'-bis(methoxycarbonyl)- is an organometallic compound that has garnered attention for its potential biological activities. This compound features a unique sandwich structure, with an iron atom sandwiched between two cyclopentadienyl rings, each substituted with methoxycarbonyl groups. The presence of these groups significantly influences its chemical properties and biological interactions.

Chemical Structure and Properties

The chemical formula for ferrocene, 1'-bis(methoxycarbonyl)- is . The methoxycarbonyl substituents enhance the reactivity of the compound through intramolecular interactions, which can stabilize reaction intermediates. This stability is critical for its biological activity, particularly in interactions with cellular components and metabolic pathways.

Biological Activity Overview

Research indicates that ferrocene derivatives, including 1'-bis(methoxycarbonyl)-, exhibit a variety of biological activities, including:

- Antitumor Activity : Some studies suggest that this compound can inhibit the growth of cancer cells through mechanisms involving oxidative stress and free radical scavenging. Its ability to form stable radical cations may play a role in disrupting cancer cell proliferation .

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, interacting with bacterial membranes or metabolic pathways to exert its effects .

- Antimalarial Activity : Ferrocene derivatives have been explored for their antimalarial properties, indicating effectiveness against Plasmodium species .

The biological mechanisms underlying the activity of ferrocene, 1'-bis(methoxycarbonyl)- are multifaceted:

- Oxidative Stress Modulation : The compound's ability to undergo redox reactions allows it to interact with reactive oxygen species (ROS), potentially neutralizing harmful radicals that contribute to cellular damage .

- Electron Transfer Reactions : The reversible oxidation of ferrocene to its ferricenium ion facilitates electron transfer processes that are crucial in various biological reactions. This property makes it a candidate for developing novel therapeutic agents .

- Protein Interactions : Interaction studies have demonstrated that ferrocene can form complexes with proteins and metal ions, which may lead to new diagnostic tools or therapeutic strategies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1'-bis(methoxycarbonyl)-ferrocene, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ferrocene | Parent compound | Basic structure with no substituents |

| 1,1'-bis(acetyl)ferrocene | Acetyl-substituted | Exhibits different reactivity patterns |

| 1,1'-bis(phenyl)ferrocene | Phenyl-substituted | Enhanced stability due to aromaticity |

| 1,1'-bis(ethyl)ferrocene | Ethyl-substituted | Different solubility characteristics |

| 1,1'-bis(2-methoxycarbonyl-2-methylpropyl)ferrocene | Complex substitution | Different steric effects influencing reactivity |

The methoxycarbonyl groups in 1'-bis(methoxycarbonyl)-ferrocene provide distinct chemical properties compared to these similar compounds, particularly regarding its reactivity and potential biological activity.

Case Studies and Research Findings

Several studies have highlighted the biological activity of ferrocene derivatives:

- A study published in Organic Communications examined the oxidation reactions of various substituted ferrocenes and noted the slower oxidation rates for methoxycarbonyl derivatives compared to monosubstituted variants. This behavior was attributed to proton transfer between carbonyl oxygens .

- Research in MDPI demonstrated that ferrocene derivatives exhibit significant antiproliferative activity against cancer cell lines while maintaining low toxicity levels compared to conventional anticancer drugs .

- An investigation into biosensors utilizing ferrocene-based compounds revealed their capability to selectively recognize cancer cells and regulate oxidative stress within those cells .

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 1,1’-bis(methoxycarbonyl)-ferrocene, and how can reaction conditions be optimized?

Answer:

The synthesis of 1,1’-bis(methoxycarbonyl)-ferrocene typically involves esterification or substitution reactions on the ferrocene backbone. Key steps include:

- Catalytic Systems : Palladium, copper, and phosphine-based catalysts are effective for cross-coupling reactions. For example, anhydrous toluene heated to 70°C with Pd/Cu catalysts achieves yields up to 60% in analogous ferrocene derivatives .

- Solvent and Temperature : Reactions in anhydrous toluene or THF under reflux (70–100°C) minimize side reactions. Temperature control is critical to avoid decomposition of sensitive intermediates .

- Workup : Column chromatography (silica gel, hexane/ethyl acetate) is commonly used for purification. Yields can be improved by optimizing stoichiometry and catalyst loading .

Q. Advanced: How do the number and positions of methoxycarbonyl groups affect the redox potential of 1,1’-bis(methoxycarbonyl)-ferrocene?

Answer:

The redox potential () of ferrocene derivatives correlates with the electron-withdrawing/donating nature of substituents. For 1,1’-bis(methoxycarbonyl)-ferrocene:

- Hammett Constants : The sum of Hammett constants () for substituents predicts . Methoxycarbonyl groups () increase oxidation potential due to electron withdrawal. For example, shifts from +630 mV (unsubstituted ferrocene) to higher values as substituent count rises .

- Substituent Position : 1,1’-substitution creates a symmetrical electronic environment, stabilizing the ferrocenium ion. In contrast, unsymmetrical substitution (e.g., 1,3-positions) introduces steric strain, altering redox kinetics .

Q. Basic: What analytical techniques are most effective for characterizing 1,1’-bis(methoxycarbonyl)-ferrocene?

Answer:

- X-ray Crystallography : Resolves bond lengths (e.g., Fe–C = 2.02–2.05 Å) and dihedral angles (e.g., 60.36° between cyclopentadienyl and phenyl rings), confirming substitution patterns .

- Spectroscopy :

- IR : C=O stretching vibrations (~1700 cm⁻¹) confirm ester group presence. Shifts in peak energy correlate with substituent count .

- UV-vis : Absorbance maxima (e.g., ~450 nm for ferrocenium) indicate electronic transitions and redox stability .

- NMR : Paramagnetic H NMR detects fast electron self-exchange in ferrocene/ferrocenium couples, essential for redox mediation studies .

Q. Advanced: How can spectroelectrochemical methods assess the stability of 1,1’-bis(methoxycarbonyl)-ferrocene under electrolysis?

Answer:

- IR Spectroelectrochemistry : Monitors C=O vibrational energy shifts during oxidation. Stable derivatives show reversible shifts (<10 cm⁻¹), while irreversible changes indicate decomposition .

- UV-vis-NIR : Tracks absorbance changes at λ > 800 nm, characteristic of ferrocenium formation. Consistent absorption profiles over multiple cycles confirm electrochemical reversibility .

- Controlled Potential Coulometry : Measures charge transfer efficiency (>95% indicates minimal side reactions). Deviations suggest degradation or electrolyte interactions .

Q. Advanced: What strategies enable stereoselective functionalization of 1,1’-bis(methoxycarbonyl)-ferrocene for tailored redox properties?

Answer:

- Directed Lithiation : Use chiral auxiliaries (e.g., oxazolinyl groups) to control substituent positions. For example, dideprotolithiation with alkyllithium/TMEDA mixtures yields enantioselective products .

- Ligand Design : Phosphine or sulfonamide ligands modify steric and electronic environments. Trifluorovinyl substituents enhance catalytic activity in transition metal complexes .

- Computational Modeling : Density functional theory (DFT) predicts substituent effects on frontier molecular orbitals, guiding synthetic prioritization of high- derivatives .

Q. Basic: How can conflicting crystallographic and spectroscopic data for 1,1’-bis(methoxycarbonyl)-ferrocene derivatives be resolved?

Answer:

- Cross-Validation : Compare X-ray-derived bond lengths with DFT-optimized structures. Discrepancies >0.05 Å suggest experimental artifacts (e.g., crystal packing effects) .

- Temperature-Dependent NMR : Resolves dynamic effects (e.g., ring rotation) that may obscure substituent geometry in solution-phase spectra .

- Batch Reproducibility : Ensure consistent synthetic conditions (e.g., anhydrous solvents) to minimize variability in reported data .

Q. Advanced: What role do methoxycarbonyl groups play in mediating electron transfer kinetics in 1,1’-bis(methoxycarbonyl)-ferrocene?

Answer:

- Electron-Withdrawing Effect : Methoxycarbonyl groups lower the HOMO energy, increasing and stabilizing the oxidized ferrocenium state. This enhances electron-transfer rates () .

- Steric Effects : 1,1’-substitution minimizes steric hindrance, allowing rapid homogeneous electron transfer in electrosynthesis. Unsymmetrical derivatives may exhibit slower kinetics due to distorted geometries .

Propiedades

IUPAC Name |

iron;methyl cyclopenta-2,4-diene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H3O2.Fe/c2*1-9-7(8)6-4-2-3-5-6;/h2*1H3;/q2*-5; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOOAQYYFPOGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)[C-]1[C-]=[C-][C-]=[C-]1.COC(=O)[C-]1[C-]=[C-][C-]=[C-]1.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6FeO4-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273-95-6 | |

| Record name | 1, dimethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.